molecular formula C13H8BrCl2NO2 B14929235 N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide

Cat. No.: B14929235
M. Wt: 361.0 g/mol
InChI Key: JKHOMOATKSYGAN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with bromine, chlorine, and hydroxyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide typically involves the condensation of 4-bromoaniline with 3,5-dichloro-2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce carbonyl or alcohol derivatives, respectively.

Scientific Research Applications

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-2-chlorobenzamide: This compound has a similar structure but lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.

    N-(4-bromophenyl)-3,5-dichlorobenzamide: This compound lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    N-(4-bromophenyl)-2-hydroxybenzamide:

Properties

Molecular Formula

C13H8BrCl2NO2

Molecular Weight

361.0 g/mol

IUPAC Name

N-(4-bromophenyl)-3,5-dichloro-2-hydroxybenzamide

InChI

InChI=1S/C13H8BrCl2NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19)

InChI Key

JKHOMOATKSYGAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Br

Origin of Product

United States

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